molecular formula C12H8ClNO4 B1614231 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine CAS No. 898785-77-8

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Cat. No. B1614231
M. Wt: 265.65 g/mol
InChI Key: QTARQNVGSDXIQF-UHFFFAOYSA-N
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Description

“2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine” is a chemical compound with the molecular formula C12H8ClNO4 . It is related to furoic acid and arenecarbaldehyde .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated the utility of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine in the synthesis of complex heterocyclic compounds. For instance, studies on furopyridines have explored the cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, showcasing methods to introduce various functional groups into the pyridine nucleus (Shiotani & Taniguchi, 1996). Similarly, the creation of stabilised pyridyne intermediates for [4+2] cycloaddition reactions highlights the compound's role in forming highly reactive intermediates for synthetic chemistry applications (Connon & Hegarty, 2004).

Material Science and Engineering

In material science, the compound's derivatives have been studied for their potential as corrosion inhibitors for metals. For example, research into pyridine derivatives revealed their effectiveness in protecting mild steel against corrosion in acidic environments, demonstrating the compound's potential for creating more durable and corrosion-resistant materials (Ansari, Quraishi, & Singh, 2015).

Organic Chemistry and Catalysis

The reactivity of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine with various nucleophiles and electrophiles has been a focal point in organic synthesis research. Studies have shown its utility in constructing complex organic frameworks, which are valuable for developing novel catalysts and organic synthesis methodologies. For instance, its role in forming substituted pyridines through cross-coupling reactions underscores its importance in creating compounds with potential catalytic applications (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).

properties

IUPAC Name

methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c1-17-12(16)9-4-3-8(18-9)11(15)7-2-5-10(13)14-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTARQNVGSDXIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642153
Record name Methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

CAS RN

898785-77-8
Record name Methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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